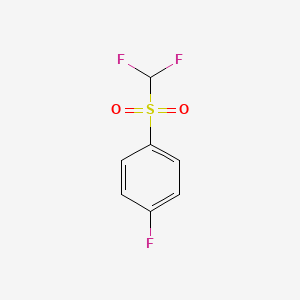
1-Difluoromethanesulfonyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Difluoromethanesulfonyl-4-fluorobenzene involves several methods. One common approach is the difluoromethylation process, which includes the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production often involves continuous-flow methodologies to ensure high yield and safety .
化学反応の分析
1-Difluoromethanesulfonyl-4-fluorobenzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Difluoromethanesulfonyl-4-fluorobenzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Difluoromethanesulfonyl-4-fluorobenzene involves its ability to form stable bonds with various molecular targets. The difluoromethyl group is known to enhance the stability and bioavailability of compounds, making it a valuable component in drug design . The pathways involved often include interactions with enzymes and other proteins, leading to desired biological effects .
類似化合物との比較
1-Difluoromethanesulfonyl-4-fluorobenzene can be compared with other fluorinated compounds such as:
1,4-Difluorobenzene: Known for its hydrophobic properties and used in the design of hydrophobic surfaces.
Difluoromethylphenyl Sulfone: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the difluoromethyl and sulfonyl groups, which confer unique chemical and physical properties .
生物活性
1-Difluoromethanesulfonyl-4-fluorobenzene is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of difluoromethanesulfonyl and fluorobenzene moieties, suggests interesting biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
- Molecular Formula : C7H5F3O2S
- Molecular Weight : 210.17 g/mol
- InChI Key : ZOLCDYJGVHAHIN-UHFFFAOYSA-N
- Canonical SMILES : C1=CC(C(=C(C1)S(=O)(=O)C(F)(F)F)F)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group can act as an electrophile, making it reactive toward nucleophiles such as thiols and amines. This reactivity may facilitate the modulation of enzyme activities or the disruption of cellular processes.
Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with DNA and RNA. The presence of the difluoromethanesulfonyl group may enhance the compound's ability to penetrate cellular membranes and target cancer cells selectively. Preliminary studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro.
Acute Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. While specific data on this compound is scarce, related compounds such as 1-bromo-4-fluorobenzene have been studied extensively. For instance, acute toxicity studies have revealed median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg in rats, indicating moderate toxicity levels .
Genotoxicity
Genotoxicity studies are essential for evaluating the potential mutagenic effects of chemical compounds. Similar fluorinated compounds have shown varying degrees of genotoxicity, with some exhibiting DNA-damaging effects in bacterial and mammalian cell assays. Further research is necessary to determine the genotoxic potential of this compound.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of fluorinated compounds found that derivatives similar to this compound exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro studies on structurally related compounds demonstrated that fluorinated derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. These findings highlight the potential for developing this compound as a novel anticancer agent.
Summary Table of Biological Activities
特性
IUPAC Name |
1-(difluoromethylsulfonyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINLVQNYWNAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














